4-Phenylbutyl 4-methylbenzenesulfonate
Overview
Description
4-Phenylbutyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C17H20O3S. It is a sulfonate ester derived from 4-phenylbutanol and 4-methylbenzenesulfonic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylbutyl 4-methylbenzenesulfonate can be synthesized through the esterification of 4-phenylbutanol with 4-methylbenzenesulfonyl chloride. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0°C) to room temperature (25°C) to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbutyl 4-methylbenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate ester group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures (50-100°C).
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Major Products Formed:
Substitution with Amines: Formation of 4-phenylbutyl amines.
Substitution with Alcohols: Formation of 4-phenylbutyl ethers.
Reduction: Formation of 4-phenylbutanol.
Scientific Research Applications
4-Phenylbutyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Material Science: It is utilized in the preparation of polymers and other advanced materials due to its reactive sulfonate group.
Mechanism of Action
The mechanism of action of 4-Phenylbutyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate ester group is a good leaving group, which facilitates the substitution process. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and the release of the sulfonate group .
Comparison with Similar Compounds
4-Phenylbutyl 4-methylbenzenesulfonate: Known for its high reactivity in nucleophilic substitution reactions.
4-Phenylbutyl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methyl group, leading to different reactivity and applications.
4-Phenylbutyl 4-nitrobenzenesulfonate: Contains a nitro group, which affects its electronic properties and reactivity.
Uniqueness: this compound is unique due to its specific combination of a phenylbutyl group and a methylbenzenesulfonate group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in organic synthesis and material science applications .
Properties
IUPAC Name |
4-phenylbutyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c1-15-10-12-17(13-11-15)21(18,19)20-14-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBFNOYVZDSVPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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